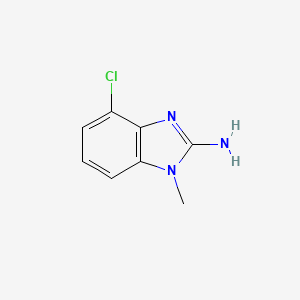

4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine

Description

The exact mass of the compound 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-methylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSSWSFNMXAEJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Cl)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037670-19-1 |

Source

|

| Record name | 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of the novel compound 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine , a halogenated and N-methylated derivative within this important class. While specific literature on this exact molecule is not yet prevalent, this document extrapolates from established chemical principles and extensive research on analogous compounds to present its anticipated chemical profile, a robust synthetic pathway, and its putative biological activities. This guide is intended to serve as a foundational resource for researchers in drug discovery and development, offering insights into its potential as a therapeutic candidate and providing a detailed framework for its synthesis and characterization.

Introduction: The Significance of the 2-Aminobenzimidazole Core

Benzimidazole and its derivatives are bicyclic heterocyclic compounds, comprising a fusion of benzene and imidazole rings. They are of significant interest due to their diverse and potent biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The 2-aminobenzimidazole moiety, in particular, features a cyclic guanidine group which imparts unique electronic and hydrogen-bonding characteristics, making it a privileged scaffold for interacting with various biological targets.[5] The introduction of a chlorine atom at the 4-position and a methyl group at the N-1 position of the benzimidazole ring, as in the title compound, is expected to modulate its physicochemical properties and pharmacological profile, potentially enhancing its potency, selectivity, or metabolic stability.

Chemical Profile and Physicochemical Properties

The chemical structure of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine combines the aromaticity of the benzimidazole ring with the electronic effects of its substituents. The chlorine atom is an electron-withdrawing group that can influence the pKa of the amine and the overall electron distribution of the ring system. The N-methylation prevents tautomerization and provides a fixed substitution pattern, which can be crucial for specific receptor-ligand interactions.

Table 1: Predicted Physicochemical Properties of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₈ClN₃ | |

| Molecular Weight | 181.62 g/mol | |

| CAS Number | Not assigned | Parent compound (4-chloro-1H-benzo[d]imidazol-2-amine) is 701-14-4.[6] |

| Appearance | Predicted to be a solid at room temperature. | Based on related benzimidazole derivatives. |

| LogP | ~2.0-2.5 | Estimated based on similar structures. |

| pKa | ~5.0-6.0 | The 2-amino group is basic. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Typical for this class of compounds. |

| Hydrogen Bond Donors | 1 | From the 2-amino group. |

| Hydrogen Bond Acceptors | 3 | From the ring nitrogens and the 2-amino group. |

Proposed Synthesis and Characterization

A plausible and efficient synthetic route to 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine can be designed based on well-established organic chemistry principles. The proposed pathway involves three key steps: N-methylation of a suitable aniline precursor, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-chloro-N-methyl-2-nitroaniline

-

To a solution of 4-chloro-2-nitroaniline (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for instance, potassium carbonate (1.5 eq).[7][8]

-

Stir the mixture at room temperature for 30 minutes.

-

Add a methylating agent, such as methyl iodide (1.2 eq), dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-chloro-N-methyl-2-nitroaniline.

Step 2: Synthesis of 4-chloro-N¹-methylbenzene-1,2-diamine

-

Dissolve the 4-chloro-N-methyl-2-nitroaniline (1.0 eq) from the previous step in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent. A common method is the use of tin(II) chloride (3.0-4.0 eq) in the presence of concentrated hydrochloric acid.[9] Alternatively, catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst can be employed.

-

If using SnCl₂, heat the reaction mixture under reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-chloro-N¹-methylbenzene-1,2-diamine.

Step 3: Synthesis of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine

-

Dissolve the 4-chloro-N¹-methylbenzene-1,2-diamine (1.0 eq) in a suitable solvent, for example, methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise to the cooled diamine solution.[10][11]

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to obtain 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino group and the aromatic C-H bonds.

-

Melting Point Analysis: To assess the purity of the compound.

Postulated Biological Activity and Mechanism of Action

The 2-aminobenzimidazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide array of biological activities. The introduction of the chloro and N-methyl groups is anticipated to fine-tune these activities.

Potential Therapeutic Areas

-

Antimicrobial and Antifungal Activity: Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. The title compound could be investigated for its efficacy against various bacterial and fungal strains.[4][12]

-

Antimalarial Activity: Recent studies have highlighted the potential of 2-aminobenzimidazoles as potent antimalarial agents, showing activity against resistant strains of Plasmodium falciparum.[13]

-

Anticancer Activity: Many benzimidazole-containing compounds exhibit anticancer properties through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[14]

-

Kinase Inhibition: The 2-aminobenzimidazole core can act as a hinge-binding motif for various protein kinases, which are critical targets in oncology and inflammatory diseases.[15]

Putative Mechanism of Action

The mechanism of action will depend on the specific biological target. Based on related compounds, potential mechanisms include:

-

Inhibition of Cellular Proliferation: By targeting key enzymes involved in cell cycle progression or signal transduction pathways.

-

Disruption of Microbial Cell Integrity: Interference with cell wall synthesis or membrane function in bacteria and fungi.

-

Enzyme Inhibition: Acting as a competitive or non-competitive inhibitor of essential enzymes in pathogens or cancer cells.

Caption: Postulated mechanisms of action and therapeutic applications.

Applications in Drug Discovery and Development

4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine represents a promising starting point for lead optimization in drug discovery programs. Its well-defined structure allows for systematic modifications to explore structure-activity relationships (SAR). Key areas for further investigation include:

-

Scaffold for Library Synthesis: The 2-amino group provides a convenient handle for further derivatization, enabling the creation of a library of related compounds for high-throughput screening.

-

Fragment-Based Drug Design: The core benzimidazole structure can serve as a fragment for screening against various therapeutic targets.

-

Lead Optimization: Modifications of the chloro and methyl groups, as well as substitution on the 2-amino group, can be explored to improve potency, selectivity, and pharmacokinetic properties.

Safety and Toxicology Profile (Predicted)

A comprehensive toxicological evaluation of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine has not been reported. However, preliminary assessment can be inferred from its precursors and related compounds.

-

Precursor Toxicity: The starting material, 4-chloro-2-nitroaniline, is known to have moderate acute oral toxicity.[16] The reduction of the nitro group to an amine generally decreases toxicity.

-

Benzimidazole Class Effects: The benzimidazole class of compounds generally exhibits a good safety profile, with several approved drugs on the market. However, specific derivatives can have off-target effects that need to be evaluated.

-

In Silico Predictions: Computational toxicology models can be used to predict potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity. The parent aniline structure suggests that a thorough assessment of genotoxicity would be warranted.

Standard preclinical safety assessments, including in vitro cytotoxicity assays, Ames testing for mutagenicity, and in vivo acute toxicity studies, would be essential to characterize the safety profile of this novel compound.

Conclusion

4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine is a novel, synthetically accessible derivative of the pharmacologically significant 2-aminobenzimidazole class. While direct experimental data is currently limited, this in-depth guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential therapeutic applications. Based on the extensive literature on related compounds, it is postulated that this molecule holds promise as a scaffold for the development of new antimicrobial, anticancer, and anti-inflammatory agents. The detailed synthetic protocol and predicted properties outlined herein are intended to facilitate further research and unlock the full therapeutic potential of this intriguing compound.

References

-

SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. Retrieved January 20, 2026, from [Link]

-

(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2020, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Discovery and development of 2-aminobenzimidazoles as potent antimalarials. (2021, October 5). PubMed. Retrieved January 20, 2026, from [Link]

-

N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. (2023, March 1). Ingenta Connect. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

-

Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015, July 30). Symbiosis Online Publishing. Retrieved January 20, 2026, from [Link]

-

QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. (2019, December 12). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved January 20, 2026, from [Link]

-

4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

4-CHLORO-1H-BENZO[D]IMIDAZOL-2-AMINE | CAS#:701-14-4. (2025, August 27). Chemsrc. Retrieved January 20, 2026, from [Link]

-

Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016, August 13). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Critical review on the chemical reduction of nitroaniline. (2020, May 19). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022, January 18). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025, March 28). RSC Advances. Retrieved January 20, 2026, from [Link]

-

BPO-promoted [4 + 2] cyclization of enaminones and o-phenylenediamines to 2-acyl quinoxalines via a cascade transamination and C–H amination. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

-

Cu@U-g-C3N4 Catalyzed Cyclization of o-Phenylenediamines for the Synthesis of Benzimidazoles by Using CO2 and Dimethylamine Borane as a Hydrogen Source. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. (2024, February 26). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. 4-CHLORO-1H-BENZO[D]IMIDAZOL-2-AMINE | CAS#:701-14-4 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. Critical review on the chemical reduction of nitroaniline - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01745K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]

- 12. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buy 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine | 1388065-63-1 [smolecule.com]

- 15. Buy 4-Chloro-1H-benzo[d]imidazol-2-amine | 701-14-4 [smolecule.com]

- 16. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details a robust and efficient two-step synthetic pathway, commencing with the preparation of the key intermediate, 3-chloro-N-methyl-benzene-1,2-diamine, followed by a cyclization reaction with cyanogen bromide. This document is intended for researchers and scientists in the field of organic synthesis and drug discovery, offering a detailed experimental protocol, mechanistic insights, and characterization data to facilitate the successful synthesis and validation of the target molecule.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The 2-aminobenzimidazole moiety, in particular, is a key pharmacophore found in a variety of therapeutic agents, including antihistamines, antifungals, and proton pump inhibitors.[2] The introduction of substituents on the benzimidazole ring system allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. The target molecule of this guide, 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine, is a specifically substituted 2-aminobenzimidazole with potential applications in the discovery of novel therapeutic agents. This guide provides a detailed and practical approach to its synthesis, empowering researchers to access this valuable compound for further investigation.

Synthetic Pathway Overview

The synthesis of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine is most effectively achieved through a two-step process. The first step involves the synthesis of the crucial precursor, 3-chloro-N-methyl-benzene-1,2-diamine. The second step is the cyclization of this diamine with cyanogen bromide to form the desired 2-aminobenzimidazole ring system.

Figure 1: Overall synthetic workflow for 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine.

Part 1: Synthesis of 3-chloro-N-methyl-benzene-1,2-diamine

The synthesis of the key diamine precursor can be accomplished starting from 2,6-dichloronitrobenzene. This involves a nucleophilic aromatic substitution with methylamine followed by reduction of the nitro group.

Step 1.1: Synthesis of N-methyl-2-nitro-6-chloroaniline

This step involves the selective mono-amination of 2,6-dichloronitrobenzene with methylamine.

Protocol:

-

In a sealed reaction vessel, dissolve 2,6-dichloronitrobenzene (1.0 eq) in a suitable solvent such as ethanol.

-

Add an excess of a solution of methylamine in ethanol (e.g., 33 wt. % in ethanol, 2.0-3.0 eq).

-

Heat the mixture at a temperature of 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-methyl-2-nitro-6-chloroaniline.

Step 1.2: Synthesis of 3-chloro-N-methyl-benzene-1,2-diamine

The nitro group of N-methyl-2-nitro-6-chloroaniline is then reduced to an amine to yield the desired diamine. A common and effective method for this transformation is the use of tin(II) chloride in hydrochloric acid.

Protocol:

-

To a stirred solution of N-methyl-2-nitro-6-chloroaniline (1.0 eq) in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

-

Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH 8-9).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-N-methyl-benzene-1,2-diamine, which can be used in the next step without further purification.

Part 2: Synthesis of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine

The final step involves the cyclization of 3-chloro-N-methyl-benzene-1,2-diamine with cyanogen bromide. This reaction proceeds through the formation of an intermediate that rapidly cyclizes to the stable benzimidazole ring system.[3]

Figure 2: Proposed mechanism for the cyclization of 3-chloro-N-methyl-benzene-1,2-diamine with cyanogen bromide.

Detailed Experimental Protocol

Materials and Reagents:

-

3-chloro-N-methyl-benzene-1,2-diamine

-

Cyanogen bromide (Caution: Highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-N-methyl-benzene-1,2-diamine (1.0 eq) in anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Carefully add a solution of cyanogen bromide (1.0 - 1.2 eq) in ethanol dropwise to the cooled diamine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the free base of the product.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Characterization Data

The structure and purity of the synthesized 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm. A singlet for the N-methyl group around δ 3.5-4.0 ppm. A broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the N-methyl carbon, and the C2 carbon of the benzimidazole ring (typically around δ 160 ppm). |

| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺). |

| FT-IR | Characteristic N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C=N stretching of the imidazole ring, and C-Cl stretching. |

| Melting Point | A sharp melting point range for the purified crystalline solid. |

Safety Considerations

-

Cyanogen bromide is extremely toxic and corrosive. It should be handled only in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). In case of exposure, seek immediate medical attention.

-

Hydrochloric acid is corrosive and should be handled with care.

-

Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.

-

It is recommended to consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This technical guide outlines a reliable and detailed synthetic route for the preparation of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine. By following the described protocols for the synthesis of the diamine precursor and the subsequent cyclization, researchers can efficiently obtain this valuable compound for further studies in drug discovery and medicinal chemistry. The provided information on the reaction mechanism, experimental procedures, and expected characterization data serves as a comprehensive resource for the successful synthesis and validation of the target molecule.

References

- Aqeel, S. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(1), 1-16.

-

ResearchGate. (n.d.). Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobenzimidazole. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks. RSC Advances, 11(36), 22345-22353.

- SciSpace. (2015). Multicomponent Reaction of 2-aminobenzimidazole, Arylglyoxals, and 1,3-cyclohexanedione. Chemistry of Heterocyclic Compounds, 51(4), 310-319.

-

ResearchGate. (2019). ¹H NMR spectra for a) 2‐aminobenzimidazole (2AbIm) and post‐SALE ZIF‐8... [Image]. Retrieved from [Link]

-

CORE. (2018). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]

-

SciSpace. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]

- Google Patents. (1998). Process for the manufacture of 8-chloro-6 (2-fluorophenyl)-1 methyl-4H-imidazo 1,5a! 1,4! benzodiazepine (midazolam). US5756729A.

- Google Patents. (1998). PROCESS FOR THE PRODUCTION OF 8-CHLORO-6-(2-FLUOROPHENYL)-1-METHYL-4H- IMIDAZO[1,5-A]BENZODIAZEPINE. WO 98/00427.

- Google Patents. (2003). Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride. RU2253653C2.

- Google Patents. (2012). Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. CN102557964A.

-

ResearchGate. (2022). Synthesis of 2-aminobenzimidazoles Reagents and conditions: a) alkylamine, K2CO3, KF, DMF, 0°C—r.t.. [Image]. Retrieved from [Link]

- Google Patents. (1976). Process for preparing benzodiazepines. US3996209A.

- Google Patents. (1969). 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles. US3455948A.

- Google Patents. (1975). Process for the preparation of 4-chloro-2-hydroxybenzothiazole. US3888871A.

- Journal of Chemical Research. (2012). Flash preparation of carbenoids: A different performance of cyanogen bromide. Journal of Chemical Research, 36(1), 1-5.

-

National Center for Biotechnology Information. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

ResearchGate. (1977). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of Tricyclic 4-Chloro-pyrimido[4,5- b ][4][5]benzodiazepines. Retrieved from [Link]

- ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2689-2703.

-

National Center for Biotechnology Information. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Retrieved from [Link]

-

ResearchGate. (2015). Characterization of the four designer benzodiazepines clonazolam, deschloroetizolam, flubromazolam, and meclonazepam, and identification of their in vitro metabolites. Retrieved from [Link]

- MDPI. (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.

Sources

An In-Depth Technical Guide to 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminobenzimidazole Scaffold and Its Significance

The 2-aminobenzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1] This scaffold's unique electronic and structural features, including its hydrogen bonding capabilities and rigid bicyclic framework, allow for diverse interactions with various biological targets. Derivatives of 2-aminobenzimidazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial effects, and modulation of ion channels.[2][3][4] The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly attractive scaffold for drug discovery programs.[5][6] This guide focuses on a specific, yet underexplored derivative, 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine, providing a comprehensive overview of its predicted chemical properties, structure, and a plausible synthetic route.

Molecular Structure and Predicted Chemical Properties

The chemical structure of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine combines the core 2-aminobenzimidazole scaffold with a chlorine atom at the 4-position and a methyl group at the 1-position of the benzimidazole ring. These substitutions are anticipated to significantly influence the molecule's steric and electronic properties, thereby affecting its solubility, membrane permeability, and target-binding affinity.

Caption: Predicted molecular structure of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Reference Analogue |

| IUPAC Name | 4-chloro-1-methyl-1H-benzo[d]imidazol-2-amine | Standard nomenclature rules |

| Molecular Formula | C8H8ClN3 | Based on structure |

| Molecular Weight | 181.62 g/mol | Calculated from formula |

| CAS Number | Not available | Undocumented compound |

| SMILES Notation | CN1C2=C(C=CC=C2Cl)N=C1N | Based on structure |

| Predicted Melting Point | 150-170 °C | Based on similar substituted 2-aminobenzimidazoles[7] |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | General characteristic of benzimidazole derivatives[2] |

| Predicted LogP | ~2.5 - 3.5 | Increased lipophilicity due to chloro and methyl groups |

Proposed Synthesis Pathway

The synthesis of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine can be approached through a multi-step pathway, beginning with a commercially available starting material. The proposed route leverages established benzimidazole synthesis methodologies.[8][9]

Caption: Proposed synthetic workflow for 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine.

Experimental Protocol: A Step-by-Step Guide

Step 1: N-Methylation of 3-Chloro-2-nitroaniline

-

To a solution of 3-chloro-2-nitroaniline (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (MeI, 1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-methyl-3-chloro-2-nitroaniline.

Rationale: This standard N-alkylation reaction selectively adds a methyl group to the amine. The choice of a polar aprotic solvent facilitates the reaction, and the base is crucial for deprotonating the amine.[10]

Step 2: Reduction of the Nitro Group

-

Dissolve the N-methyl-3-chloro-2-nitroaniline (1 equivalent) from the previous step in ethanol or concentrated hydrochloric acid.

-

Add stannous chloride (SnCl₂, 4-5 equivalents) portion-wise, controlling the exothermic reaction by cooling in an ice bath.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product, 3-chloro-N¹-methylbenzene-1,2-diamine, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

Rationale: The reduction of the nitro group to an amine is a critical step to form the required o-phenylenediamine precursor. Stannous chloride in an acidic medium is a classic and effective method for this transformation. Alternatively, catalytic hydrogenation (H₂, Pd/C) offers a milder, cleaner reduction pathway.[8]

Step 3: Cyclization to form the 2-Aminobenzimidazole Ring

-

Dissolve the crude 3-chloro-N¹-methylbenzene-1,2-diamine (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add cyanogen bromide (BrCN, 1.1 equivalents) to the solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 6-12 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, neutralize the reaction mixture with a base such as sodium bicarbonate solution.

-

The product, 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine, may precipitate out of the solution or can be extracted with an appropriate organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Rationale: The reaction of an o-phenylenediamine with cyanogen bromide is a well-established method for the synthesis of 2-aminobenzimidazoles.[11][12] The electrophilic carbon of cyanogen bromide is attacked by one of the amino groups, followed by an intramolecular cyclization and elimination to form the stable benzimidazole ring.

Potential Applications in Drug Discovery and Development

The 2-aminobenzimidazole scaffold is a versatile starting point for the development of novel therapeutics.[1][13] The specific substitutions in 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine suggest several potential areas of application:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that can interact with the ATP-binding pocket of kinases. The 2-aminobenzimidazole scaffold can be further functionalized at the exocyclic amino group to generate potent and selective kinase inhibitors for oncology and inflammatory diseases.[14]

-

Antimicrobial Agents: Benzimidazole derivatives have a long history as antimicrobial and anthelmintic agents.[15] The introduction of a chloro-substituent can enhance the lipophilicity and potential antimicrobial activity of the molecule.

-

Ion Channel Modulators: Substituted 2-aminobenzimidazoles have been identified as modulators of transient receptor potential (TRP) channels, which are implicated in pain and inflammation.[2]

Illustrative Workflow for Biological Screening

Caption: A representative workflow for the initial biological evaluation of the target compound.

Conclusion

While 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine remains a largely unexplored molecule, its structural features, based on the well-validated 2-aminobenzimidazole scaffold, suggest significant potential for applications in medicinal chemistry. This guide provides a scientifically grounded, predictive framework for its chemical properties and a detailed, plausible synthetic route. It is our hope that this technical resource will inspire and facilitate further research into this and related compounds, ultimately contributing to the discovery of novel therapeutic agents.

References

-

Shou, X., et al. (2017). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. PLoS ONE, 12(6), e0179818. [Link]

-

Mahajan, A., et al. (2012). Discovery and Characterization of 2-Aminobenzimidazole Derivatives as Selective NOD1 Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 849-854. [Link]

-

Mahajan, A., et al. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Khan, I., et al. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]

-

Sriram, R., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]

-

Strøbæk, D., et al. (2006). Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry, 49(21), 6069-6080. [Link]

-

CORE. (2018). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. [Link]

-

Rojas-Aguirre, Y., et al. (2017). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules, 22(11), 1891. [Link]

-

Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 221, 113518. [Link]

-

ResearchGate. (n.d.). Selected current methods for the synthesis of 2‐aminobenzimidazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminobenzimidazoles Reagents and conditions. ResearchGate. [Link]

-

Mowbray, C. E., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLOS Neglected Tropical Diseases, 15(2), e0009196. [Link]

-

Rojas-Aguirre, Y., et al. (2017). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules, 22(11), 1891. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal. [Link]

-

Ghorab, M. M., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(11), 19896-19911. [Link]

-

ChemSynthesis. (n.d.). N-(4-chlorophenyl)-5-methyl-1H-benzimidazol-2-amine. ChemSynthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of N‐substituted 2‐aminobenzimidazoles. ResearchGate. [Link]

-

Madawali, I. M., et al. (2018). Synthesis and Evaluation of 4-(1H-Benzimidazol-2-Yl)-6-(2 Chloroquinolin-3. Journal of Chemical and Pharmaceutical Research, 10(11), 76-83. [Link]

-

ResearchGate. (n.d.). Regioselective N‐methylation of functionalized benzimidazoles on a... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). 2-Chloromethylbenzimidazole. PubChem. [Link]

-

Sharma, D., et al. (2016). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry, 10(1), 1-12. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences. [Link]

-

Wang, M., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2445-2451. [Link]

-

SciSpace. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SciSpace. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(氯甲基)苯并咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]

- 10. Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole [mdpi.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 14. Buy 4-Chloro-1H-benzo[d]imidazol-2-amine | 701-14-4 [smolecule.com]

- 15. jocpr.com [jocpr.com]

The Dual Nature of GW5074: An In-depth Technical Guide to its Mechanism of Action on the Raf-MEK-ERK Pathway

Abstract

The Ras-Raf-MEK-ERK signaling cascade, a cornerstone of cellular regulation, has long been a focal point for therapeutic intervention, particularly in oncology. Small molecule inhibitors targeting this pathway have shown promise, yet their mechanisms of action are often more complex than simple inhibition. This technical guide provides a comprehensive exploration of the multifaceted interactions of GW5074, a well-characterized c-Raf inhibitor, with the Raf-MEK-ERK pathway. We will delve into its potent in vitro inhibitory activity, the counterintuitive phenomenon of paradoxical pathway activation in cellular contexts, and the critical experimental methodologies required to elucidate these dualistic effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of GW5074's mechanism of action and its broader implications for kinase inhibitor research.

The Raf-MEK-ERK Pathway: A Central Regulator of Cellular Fate

The Raf-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is a highly conserved signaling module that translates extracellular cues into specific cellular responses, including proliferation, differentiation, survival, and apoptosis[1][2]. The pathway is initiated by the activation of Ras GTPases, which then recruit and activate Raf kinases (A-Raf, B-Raf, and c-Raf) at the cell membrane[3][4]. Activated Raf kinases subsequently phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, thereby orchestrating complex gene expression programs.

Given its central role in cell growth, dysregulation of the Raf-MEK-ERK pathway is a common driver of tumorigenesis[3][5]. This has made the pathway a prime target for the development of small molecule inhibitors.

Figure 2: Mechanism of paradoxical activation of the Raf-MEK-ERK pathway by GW5074.

Experimental Protocols for Elucidating the Mechanism of Action of GW5074

To comprehensively investigate the effects of GW5074 on the Raf-MEK-ERK pathway, a combination of biochemical and cell-based assays is essential. Below are detailed, field-proven protocols for key experiments.

In Vitro c-Raf Kinase Assay

This assay directly measures the ability of GW5074 to inhibit the enzymatic activity of purified c-Raf.

Principle: The assay quantifies the transfer of the gamma-phosphate from ATP to a specific substrate by c-Raf. The amount of phosphorylated substrate is then measured, typically using a luminescence-based method like the Kinase-Glo® assay, which measures the amount of remaining ATP.[6]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[7]

-

Dilute purified recombinant c-Raf enzyme and the kinase substrate (e.g., inactive MEK1) to their final desired concentrations in the 1x Kinase Assay Buffer.

-

Prepare a serial dilution of GW5074 in DMSO, and then further dilute in the 1x Kinase Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare a solution of ATP at twice the final desired concentration in the 1x Kinase Assay Buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the diluted GW5074 or vehicle control (DMSO).

-

Add the diluted c-Raf enzyme and substrate mixture to each well.

-

Incubate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).[6]

-

-

Detection:

-

Stop the reaction by adding a kinase detection reagent (e.g., Kinase-Glo® Max) according to the manufacturer's instructions.[6]

-

Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no ATP control (0% activity).

-

Plot the percentage of kinase activity against the logarithm of the GW5074 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot Analysis of ERK Phosphorylation

This is a fundamental cell-based assay to assess the activation state of the Raf-MEK-ERK pathway in response to GW5074 treatment.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) form of ERK (p-ERK) and total ERK, the level of pathway activation can be quantified.[8][9][10][11][12]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, HEK293, or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.

-

If studying growth factor-induced signaling, serum-starve the cells for 4-16 hours prior to treatment to reduce basal ERK phosphorylation.[8]

-

Treat the cells with various concentrations of GW5074 or vehicle (DMSO) for the desired time period. Include positive and negative controls (e.g., a known activator of the pathway like EGF or PMA).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[10]

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) overnight at 4°C.[8][10]

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[8]

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[8]

-

-

Stripping and Re-probing:

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample to determine the relative level of ERK activation.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of GW5074.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[14]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of GW5074 or vehicle control (DMSO). Include a blank control (media only) and an untreated control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[14]

-

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]

-

Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the media containing MTT.

-

Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[13]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the GW5074 concentration and determine the EC50 value.

-

Conclusion and Future Perspectives

GW5074 serves as a quintessential example of the complexities inherent in targeting kinase signaling pathways. While it is a potent and selective inhibitor of c-Raf in vitro, its cellular effects are nuanced, highlighted by the phenomenon of paradoxical pathway activation. This dualistic nature underscores the critical importance of conducting thorough cell-based characterization of kinase inhibitors to predict their in vivo efficacy and potential liabilities.

The insights gained from studying GW5074 have significantly influenced the development of next-generation Raf inhibitors, with a focus on designing compounds that can overcome paradoxical activation, so-called "paradox breakers".[5] The experimental workflows detailed in this guide provide a robust framework for the continued investigation of kinase inhibitors and their intricate interactions with cellular signaling networks. A comprehensive understanding of these mechanisms is paramount for the successful development of targeted therapies that are both effective and safe.

References

-

The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed. [Link]

-

GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - NIH. [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. [Link]

-

Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074. [Link]

-

GW 5074|CAS 220904-83-6 - DC Chemicals. [Link]

-

The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - ResearchGate. [Link]

-

Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - Houston Methodist Scholars. [Link]

-

Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074. [Link]

-

Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers - AACR Journals. [Link]

-

Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers | Request PDF - ResearchGate. [Link]

-

Data Sheet - c-Raf Kinase Assay Kit - BPS Bioscience. [Link]

-

Western blot band for Erk and phopho(p) - ResearchGate. [Link]

-

MTT Cell Assay Protocol. [Link]

-

4.3. Cell Viability Assay - Bio-protocol. [Link]

-

c-RAF (Y340D, Y341D) Kinase Assay Kit - BPS Bioscience. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Paradoxical Activation of T Cells via Augmented ERK Signaling Mediated by a RAF Inhibitor. [Link]

-

Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC - NIH. [Link]

-

An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - NIH. [Link]

-

79570 c-Raf Kinase Assay Kit - BPS Bioscience by Bio-Connect. [Link]

-

Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor. [Link]

-

Replication Study: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | bioRxiv. [Link]

-

Western blot assay for the expression of pErk 1 and 2 and total Erk 1... - ResearchGate. [Link]

-

Inhibition of the Raf–MEK1/2–ERK1/2 Signaling Pathway, Bcl-xL Down-Regulation, and Chemosensitization of Non-Hodgkin's Lymphoma B Cells by Rituximab - AACR Journals. [Link]

-

2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins - Bio-protocol. [Link]

-

Analysis of the ERK Pathway Cysteinome for Targeted Covalent Inhibition of RAF and MEK Kinases - PubMed. [Link]

-

The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed Central. [Link]

-

Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation - Frontiers. [Link]

-

Immunomodulatory Properties of BRAF and MEK Inhibitors Used for Melanoma Therapy—Paradoxical ERK Activation and Beyond - MDPI. [Link]

-

Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway - MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway | MDPI [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

A-Z In-Vitro Profiling of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine: A Technical Guide for Preclinical Investigation

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This technical guide outlines a comprehensive in-vitro strategy for the systematic evaluation of a novel derivative, 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine. Given the diverse biological activities associated with substituted benzimidazoles—ranging from anticancer and antimicrobial to antiviral and anti-inflammatory properties—a structured, multi-phase screening cascade is proposed to elucidate the compound's cytotoxic potential, mechanism of action, and specific molecular targets.[3][4][5] This document serves as a roadmap for researchers, providing detailed, field-proven protocols and the scientific rationale necessary to thoroughly characterize the compound's biological activity in a preclinical setting.

Introduction: The Rationale for Investigation

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a versatile pharmacophore integral to a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anthelmintic, and antiviral effects.[3] The specific compound, 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine, incorporates key structural motifs—a chloro-substituent and a methyl group—that can significantly influence its pharmacokinetic and pharmacodynamic properties. The addition of a chlorine atom can enhance membrane permeability and metabolic stability, while the methyl group can modulate binding affinity to target proteins.

Despite the promise of its chemical architecture, public-domain data on the specific biological activity of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine is sparse. This guide, therefore, proposes a logical and efficient in-vitro screening cascade designed to systematically uncover its biological potential. The workflow is designed to move from broad phenotypic screening to more focused mechanism-of-action studies, ensuring a thorough and scientifically rigorous evaluation.

Caption: Rationale for investigating 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine.

Proposed In-Vitro Research Cascade

To efficiently characterize the biological activity of the subject compound, a phased approach is recommended. This cascade is designed to provide clear go/no-go decision points, optimizing resource allocation. The process begins with broad cytotoxicity screening to identify any general effects on cell viability, followed by more detailed assays to pinpoint the mechanism of action.

Caption: Proposed multi-phase in-vitro screening cascade.

Phase 1: Cytotoxicity and Antiproliferative Screening

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[6] This provides a foundational understanding of its general bioactivity and potency. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which correlates with the number of viable cells.[7][8]

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine across a panel of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Presentation and Interpretation

The results should be expressed as a percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data for 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine

| Cell Line | IC50 (µM) after 48h | Selectivity Index (SI) |

| MCF-7 | 8.5 | 5.9 |

| A549 | 12.2 | 4.1 |

| HCT116 | 6.8 | 7.4 |

| Normal Fibroblasts | 50.1 | - |

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Phase 2: Elucidating the Mechanism of Action (MoA)

If the compound demonstrates significant antiproliferative activity, the next logical step is to investigate how it is affecting the cells. Key cellular processes to investigate are the cell cycle and apoptosis (programmed cell death).

Cell Cycle Analysis via Flow Cytometry

Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cancer cells from dividing. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is a standard method to analyze the distribution of cells throughout the cell cycle.[10][11][12]

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest in a sensitive cell line.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS. Resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[12]

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[10][11]

Apoptosis Detection Assays

Apoptosis is a critical pathway through which many chemotherapeutic agents eliminate cancer cells.[13] Early markers of apoptosis include the externalization of phosphatidylserine (PS), detectable by Annexin V staining, and the activation of caspases.[14]

Detailed Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis versus necrosis by the compound.

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Phase 3: Molecular Target Deconvolution

Based on the MoA findings, the next phase aims to identify specific molecular targets. The benzimidazole scaffold is known to interact with several key cellular components, most notably protein kinases and tubulin.

In-Vitro Kinase Inhibition Assays

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[15] Many benzimidazole derivatives function as kinase inhibitors.[1] An in-vitro kinase assay can determine if the compound directly inhibits the activity of one or more kinases.[16]

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

Objective: To screen the compound against a panel of relevant kinases (e.g., EGFR, VEGFR, CDK2) to identify direct inhibition.

Procedure:

-

Kinase Reaction: Set up a reaction in a multi-well plate containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.[17]

-

Reaction Termination: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

-

Luminescence Detection: The newly synthesized ATP is used by a luciferase/luciferin reaction to generate a luminescent signal, which is proportional to the ADP generated and thus to the kinase activity. A decrease in signal indicates kinase inhibition.

Tubulin Polymerization Assay

Microtubules, polymers of α- and β-tubulin, are essential for cell division, making them an excellent target for anticancer drugs.[18][19] Some benzimidazole compounds, like albendazole, disrupt microtubule dynamics.[3] A cell-free tubulin polymerization assay can directly measure the compound's effect on microtubule formation.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

Objective: To determine if the compound inhibits or promotes the polymerization of purified tubulin in vitro.

Procedure:

-

Reaction Setup: In a microplate, combine purified tubulin (>99% pure) with a fluorescence reporter (e.g., DAPI) in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA).[19]

-

Compound Addition: Add the test compound at various concentrations. Include positive (e.g., paclitaxel for polymerization promotion) and negative (e.g., nocodazole for inhibition) controls.

-

Initiate Polymerization: Initiate the reaction by adding GTP and incubating the plate at 37°C.

-

Fluorescence Monitoring: Measure the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization. The rate and extent of polymerization in the presence of the test compound are compared to controls.[19]

Conclusion and Future Directions

This technical guide provides a structured, hypothesis-driven framework for the initial in-vitro characterization of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine. By systematically progressing from broad phenotypic screens to specific target-based assays, researchers can build a comprehensive biological activity profile for this novel compound. The data generated from this cascade will be crucial for making informed decisions about its potential for further preclinical and clinical development. Positive results would warrant subsequent investigations, including Western blot analysis to confirm the modulation of downstream signaling pathways, and in-vivo studies to assess efficacy and safety in animal models.

References

-

Walia, R., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 12(1), 1-14. Retrieved from [Link]

-

Alpan, U. O., & Gurevin, N. (2019). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 24(19), 3469. Retrieved from [Link]

-

Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Drug Metabolism and Disposition, 41(10), 1837-1845. Retrieved from [Link]

-

Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8703. Retrieved from [Link]

-

Madawali, I. M., et al. (2018). Synthesis and Evaluation of 4-(1H-Benzimidazol-2-Yl)-6-(2 Chloroquinolin-3-Yl) Pyrimidin-2-Amines as Potent Anthelmintic Agents. Journal of Chemical and Pharmaceutical Research, 10(11), 76-83. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743–17754. Retrieved from [Link]

-

Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2017). Methods in Molecular Biology, 1665, 1-20. Retrieved from [Link]

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications. Retrieved from [Link]

-

Emami, S., et al. (2018). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Iranian Journal of Pharmaceutical Research, 17(1), 133–144. Retrieved from [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual. Retrieved from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). Scientific Reports, 8(1), 1085. Retrieved from [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

-

Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. Retrieved from [Link]

-

Mariappan, G., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of the Saudi Chemical Society, 15(4), 329-334. Retrieved from [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

- Process for the manufacture of 8-chloro-6 (2-fluorophenyl)-1 methyl-4H-imidazo 1,5a! 1,4! benzodiazepine (midazolam). (1998). Google Patents.

-

In vitro Screening Systems. (n.d.). ResearchGate. Retrieved from [Link]

-

Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. (2021). JoVE. Retrieved from [Link]

-